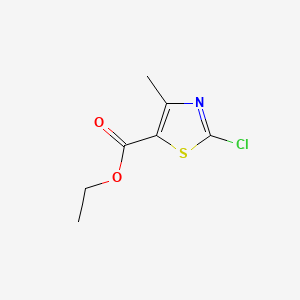

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Vue d'ensemble

Description

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is an aromatic carboxylic acid and a member of thiazoles . It has a molecular weight of 205.66 .

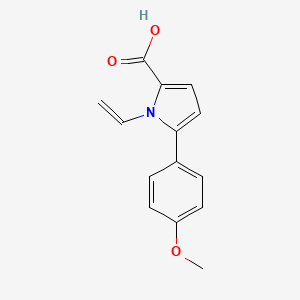

Molecular Structure Analysis

The molecular formula of Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 . The Canonical SMILES is CCOC(=O)C1=C(N=C(S1)Cl)C .Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate has a boiling point of 46-47 . It is a solid at room temperature . The compound has a topological polar surface area of 67.4 Ų .Applications De Recherche Scientifique

Application in Organic Synthesis

Ethyl 2-chloro-4-methylthiazole-5-carboxylate is a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents . It is also an intermediate for the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .

Application in Antibacterial and Antifungal Research

This compound has been used in the synthesis of Schiff bases, which have shown diverse therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . In particular, compounds synthesized from it showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also showed maximum antifungal potential against Candida glabrata .

Application in Corrosion Inhibition

Ethyl 2-chloro-4-methylthiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in 0.05 M HCl solution . The efficiency of this compound as a corrosion inhibitor increased with the increase in inhibitor concentration and temperature .

Application in Drug Development

Thiazole derivatives, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have found broad application in drug development for the treatment of various conditions . For instance, they have been used in the development of drugs for inflammation and hypertension .

Application in Antiviral Research

Thiazole derivatives have also been used in the development of antiviral drugs . For example, they have been used in the synthesis of anti-HIV drugs .

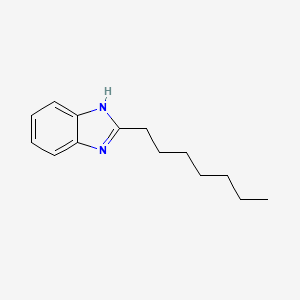

Application in Neurological Disorders

Compounds containing a thiazole moiety, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, have been used in the treatment of neurological disorders. For instance, Pramipexole, which contains a 2-amino-thiazole moiety, has been used in the treatment of Parkinson’s disease . Similarly, Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease .

Application in Material Science

This compound can be used in the field of material science. It can be used as a building block in the synthesis of more complex molecules for the development of new materials .

Application in Environmental Science

In environmental science, this compound can be used in studies related to its environmental fate and transport, as well as its effects on various environmental systems .

Application in Analytical Chemistry

In analytical chemistry, this compound can be used as a standard for the calibration of analytical instruments, or as a reagent in the development of new analytical methods .

Application in Agricultural Chemistry

In agricultural chemistry, this compound can be used in the synthesis of new pesticides or herbicides. It can also be used in studies related to its effects on various agricultural systems .

Application in Food Science

In food science, this compound can be used in studies related to its presence in various food products, its effects on food quality and safety, and its potential uses as a food additive .

Application in Pharmaceutical Research

In pharmaceutical research, this compound can be used in the synthesis of new drugs or as an intermediate in the synthesis of pharmaceuticals .

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUARUZUFHDNJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344185 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

CAS RN |

7238-62-2 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

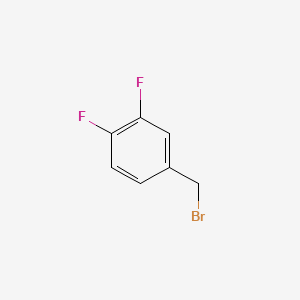

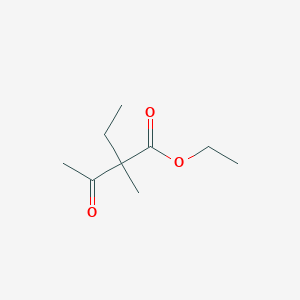

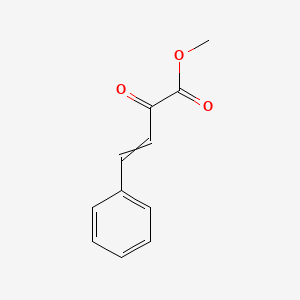

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)